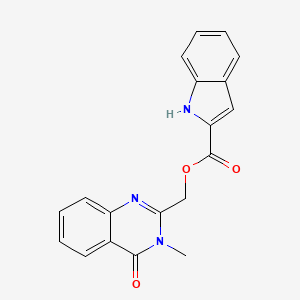
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure, which makes it an ideal candidate for a variety of applications. In
Mecanismo De Acción
The mechanism of action of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate in lab experiments is its unique chemical structure. This compound has a variety of biological activities, making it an ideal candidate for a variety of research applications. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound may have toxic effects on cells and organisms at high concentrations.
Direcciones Futuras
There are many future directions for research on (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound. Another area of research is the exploration of its potential use in the treatment of neurological disorders. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.
Métodos De Síntesis
The synthesis of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 3-methyl-2-oxo-2,3-dihydroquinazoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to form the corresponding methyl ester. The final step involves the reaction of the methyl ester with indole-2-carboxylic acid in the presence of a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate has been studied extensively for its potential use as a research tool. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-17(21-15-9-5-3-7-13(15)18(22)23)11-25-19(24)16-10-12-6-2-4-8-14(12)20-16/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUHMAPJNYJUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
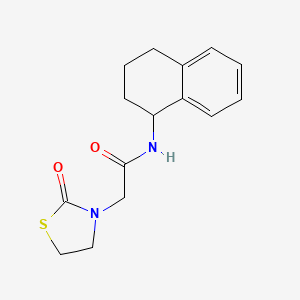
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
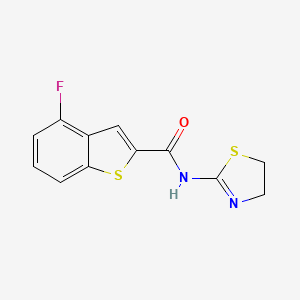
![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)

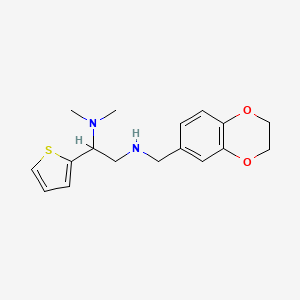
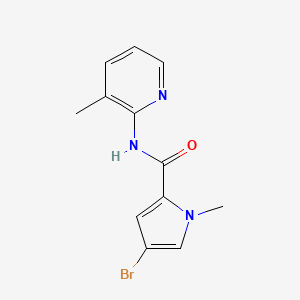
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
